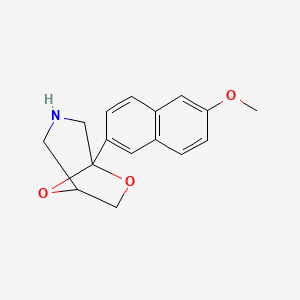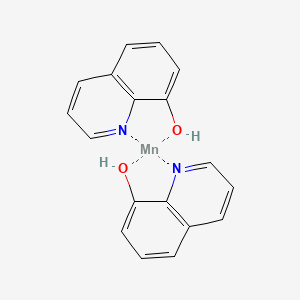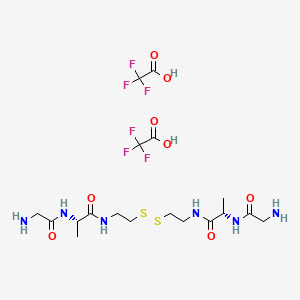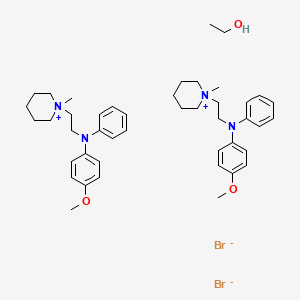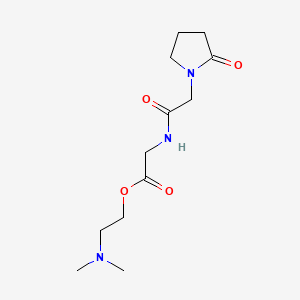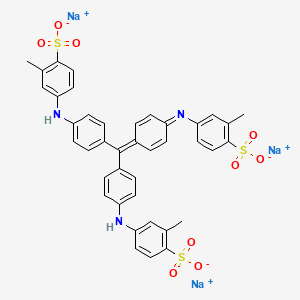
Trisodium 2-methyl-4-(4-(4,4'-bis(4-(3-methyl-4-sulphonatoanilino)phenyl)methylene)phenylideneamino)benzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium 2-methyl-4-[4-[4,4’-bis[4-(3-methyl-4-sulfonatoanilino)phenyl]methylene]phenylideneamino]benzenesulfonate is a complex organic compound known for its vibrant color properties and applications in various industries. This compound is primarily used as a dye due to its intense coloration and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 2-methyl-4-[4-[4,4’-bis[4-(3-methyl-4-sulfonatoanilino)phenyl]methylene]phenylideneamino]benzenesulfonate involves multiple steps, including the formation of intermediate compounds. The process typically starts with the sulfonation of aniline derivatives, followed by condensation reactions to form the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and cost-effectiveness. The final product is usually purified through crystallization or filtration techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Trisodium 2-methyl-4-[4-[4,4’-bis[4-(3-methyl-4-sulfonatoanilino)phenyl]methylene]phenylideneamino]benzenesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the compound.
Reduction: Reduction reactions can modify the functional groups, affecting the compound’s properties.
Substitution: Substitution reactions, especially electrophilic aromatic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other reduced forms of the compound.
Applications De Recherche Scientifique
Trisodium 2-methyl-4-[4-[4,4’-bis[4-(3-methyl-4-sulfonatoanilino)phenyl]methylene]phenylideneamino]benzenesulfonate has several applications in scientific research:
Chemistry: Used as a dye in various chemical assays and analytical techniques.
Biology: Employed in staining biological samples for microscopy and other imaging techniques.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored materials.
Mécanisme D'action
The mechanism by which Trisodium 2-methyl-4-[4-[4,4’-bis[4-(3-methyl-4-sulfonatoanilino)phenyl]methylene]phenylideneamino]benzenesulfonate exerts its effects involves interactions with molecular targets such as proteins and nucleic acids. The compound’s structure allows it to bind to specific sites, altering the function or appearance of the target molecules. This binding can lead to changes in color, fluorescence, or other detectable properties, making it useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trisodium bis[4-[4,5-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulfonato]chromate: Another complex dye with similar applications but different structural features.
Trisodium 2-methyl-4-[4-[4,4’-bis[4-(3-methyl-4-sulfonatoanilino)phenyl]methylene]phenylideneamino]benzenesulfonate: A closely related compound with slight variations in its molecular structure.
Uniqueness
Trisodium 2-methyl-4-[4-[4,4’-bis[4-(3-methyl-4-sulfonatoanilino)phenyl]methylene]phenylideneamino]benzenesulfonate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. Its stability, intense coloration, and versatility in various applications make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
93904-47-3 |
|---|---|
Formule moléculaire |
C40H32N3Na3O9S3 |
Poids moléculaire |
863.9 g/mol |
Nom IUPAC |
trisodium;2-methyl-4-[4-[[4-(3-methyl-4-sulfonatoanilino)phenyl]-[4-(3-methyl-4-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate |
InChI |
InChI=1S/C40H35N3O9S3.3Na/c1-25-22-34(16-19-37(25)53(44,45)46)41-31-10-4-28(5-11-31)40(29-6-12-32(13-7-29)42-35-17-20-38(26(2)23-35)54(47,48)49)30-8-14-33(15-9-30)43-36-18-21-39(27(3)24-36)55(50,51)52;;;/h4-24,41-42H,1-3H3,(H,44,45,46)(H,47,48,49)(H,50,51,52);;;/q;3*+1/p-3 |
Clé InChI |
QMDATWYJLSWNJF-UHFFFAOYSA-K |
SMILES canonique |
CC1=C(C=CC(=C1)NC2=CC=C(C=C2)C(=C3C=CC(=NC4=CC(=C(C=C4)S(=O)(=O)[O-])C)C=C3)C5=CC=C(C=C5)NC6=CC(=C(C=C6)S(=O)(=O)[O-])C)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


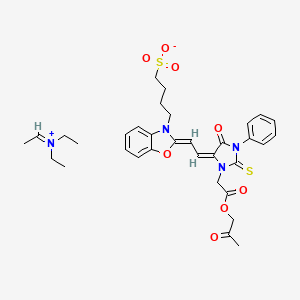
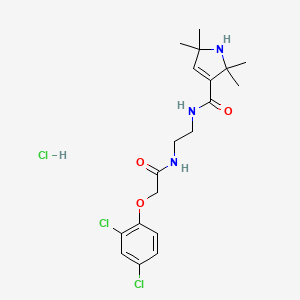
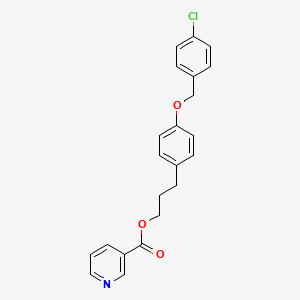
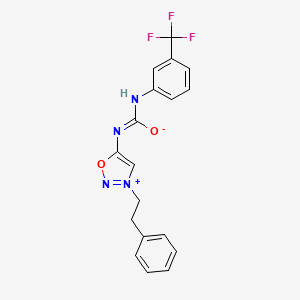
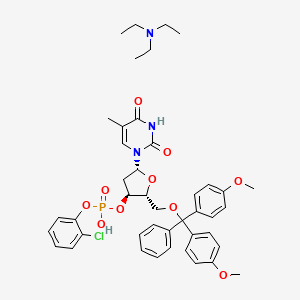
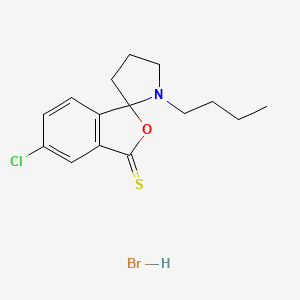
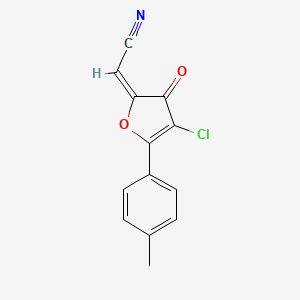
![[2,6-bis(ethoxycarbonyl)-3-[(trimethylazaniumyl)methyl]-1,7-dihydropyrrolo[3,2-f]indol-5-yl]methyl-trimethylazanium;methyl sulfate](/img/structure/B15186893.png)
